molecular formula C23H25N3O2 B5901831 N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine

N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine

Katalognummer B5901831
Molekulargewicht: 375.5 g/mol
InChI-Schlüssel: AYUAKYBAQSUFAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine, also known as EBC, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. EBC is a cyclopropanamine derivative that has been synthesized using a multi-step process.

Wirkmechanismus

The mechanism of action of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is not fully understood. However, studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine exerts its anti-cancer effects by inducing apoptosis through the activation of caspases and the inhibition of the PI3K/Akt/mTOR pathway. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine also inhibits the cell cycle progression by downregulating cyclin-dependent kinases (CDKs) and cyclins. Furthermore, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. The anti-diabetic effects of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine are thought to be mediated through the activation of AMPK and the inhibition of gluconeogenesis.
Biochemical and Physiological Effects
N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to have various biochemical and physiological effects. Studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine also reduces the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Moreover, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is its potential as a novel anti-cancer agent with low toxicity. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has also been shown to have anti-inflammatory and anti-diabetic effects, which may have potential therapeutic applications. However, one of the limitations of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is its limited availability and high cost, which may hinder its widespread use in research.

Zukünftige Richtungen

There are several future directions for the research on N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine. One potential direction is to investigate the potential of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine as a combination therapy with other anti-cancer agents. Another direction is to investigate the potential of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine as a therapeutic agent for other diseases, such as inflammatory bowel disease and neurodegenerative diseases. Moreover, further studies are needed to elucidate the mechanism of action of N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine and to optimize its structure for improved efficacy and reduced toxicity.
Conclusion
In conclusion, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine is a novel compound that has shown potential in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been synthesized using a multi-step process and has been shown to have various biochemical and physiological effects. While N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has several advantages, such as its potential as a low-toxicity anti-cancer agent, its limited availability and high cost may hinder its widespread use in research. Nonetheless, there are several future directions for the research on N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine, including investigating its potential as a combination therapy and as a therapeutic agent for other diseases.

Synthesemethoden

N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been synthesized using a multi-step process that involves the reaction of 4-ethoxybenzylamine with 2-chloropyrimidine to form 4-ethoxybenzyl 2-pyrimidinylamine. The latter is then reacted with 3-(chloromethyl)benzyl chloride to form N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]amine. The final step involves the cyclization of the amine using cyclopropanecarboxylic acid to form the cyclopropanamine derivative, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has shown potential in various scientific research applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. Studies have shown that N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Moreover, N-(4-ethoxybenzyl)-N-[3-(pyrimidin-2-yloxy)benzyl]cyclopropanamine has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Eigenschaften

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-N-[(3-pyrimidin-2-yloxyphenyl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-27-21-11-7-18(8-12-21)16-26(20-9-10-20)17-19-5-3-6-22(15-19)28-23-24-13-4-14-25-23/h3-8,11-15,20H,2,9-10,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUAKYBAQSUFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN(CC2=CC(=CC=C2)OC3=NC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.